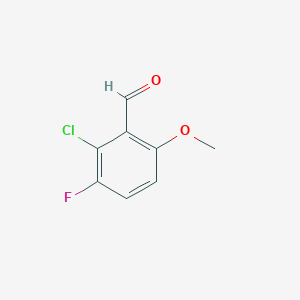

2-Chloro-3-fluoro-6-methoxybenzaldehyde

Description

Significance as a Halogenated Aromatic Aldehyde Scaffold in Advanced Organic Synthesis

Halogenated aromatic aldehydes are crucial intermediates in organic synthesis due to the unique chemical properties imparted by halogen substituents. mdpi.com These substituents not only influence the reactivity of the aromatic ring and the aldehyde group but also serve as handles for further chemical transformations. The presence of halogen atoms can enhance the biological activity of a molecule and is a common feature in many pharmaceuticals and agrochemicals. researchgate.net The increased reactivity and specific binding capabilities, such as halogen bonding, make these scaffolds highly valuable in drug design. mdpi.comnih.gov

The compound 2-Chloro-3-fluoro-6-methoxybenzaldehyde is significant because it combines several key features. The chlorine and fluorine atoms provide two distinct halogen sites, which can be selectively targeted in reactions like cross-coupling. wikipedia.org The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and nucleophilic additions, to build molecular complexity. solubilityofthings.comwikipedia.org Furthermore, the methoxy (B1213986) group acts as a directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring. This multi-functional nature allows the compound to serve as a cornerstone for synthesizing a diverse array of complex, polysubstituted molecules. libretexts.org

Overview of Research Trajectories for Aryl Halide and Aldehyde Functional Groups

The functional groups present in this compound—aryl halides and an aldehyde—are central to many established and evolving synthetic strategies.

Aryl Halide Reactivity: Aryl halides are primary substrates for a multitude of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Research in this area continues to focus on developing more efficient, selective, and environmentally friendly catalytic systems. rsc.orgrsc.org Key research trajectories include:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstone methods for creating complex molecular frameworks from aryl halides. rsc.orgnih.gov

Ligand-Free Catalysis: To improve the cost-effectiveness and sustainability of cross-coupling reactions, there is a growing trend towards developing catalytic systems that operate without the need for expensive and sensitive phosphine-based ligands. rsc.orgrsc.org

C-H Functionalization: More recent research focuses on the direct functionalization of C-H bonds, where aryl halides can direct the reaction to specific sites on a coupling partner, offering novel pathways to complex molecules.

Aldehyde Reactivity: The aldehyde group is one of the most versatile functional groups in organic chemistry due to its electrophilic carbon atom. solubilityofthings.com It serves as a key building block in the synthesis of a vast number of organic compounds. nih.govnih.gov Current research continues to expand its synthetic utility:

Nucleophilic Addition: This is a classic transformation where organometallic reagents, enolates, and other nucleophiles add to the carbonyl carbon, forming new carbon-carbon bonds and creating chiral centers. wikipedia.org

Redox Reactions: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to different classes of compounds. imperial.ac.uk

Modern Synthetic Methods: Contemporary research explores new ways to utilize aldehydes, such as in organocatalytic asymmetric reactions, multicomponent reactions, and as precursors for generating other functional groups. organic-chemistry.orgresearchgate.net The development of methods for the direct synthesis of complex substituted benzaldehydes remains a highly desirable goal. rug.nlresearchgate.net

Table 2: General Research Trajectories for Key Functional Groups

| Functional Group | Key Reaction Types | Primary Research Focus |

|---|---|---|

| Aryl Halide | Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination | Development of novel catalysts, ligand-free conditions, C-H activation wikipedia.orgrsc.org |

| Aldehyde | Nucleophilic Addition (e.g., Grignard, Aldol), Oxidation, Reduction, Wittig Reaction | Asymmetric synthesis, organocatalysis, multicomponent reactions wikipedia.orgimperial.ac.uk |

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound is primarily defined by its role as a commercially available, specialized building block for organic synthesis. Its availability from various chemical suppliers suggests its utility in the synthesis of proprietary, high-value molecules, likely within the pharmaceutical or materials science sectors.

However, a significant knowledge gap exists in the public domain regarding the specific reactivity and synthetic applications of this particular molecule. While the general reactivity of its constituent functional groups is well-documented, there is a lack of published research that explores the unique chemistry arising from this specific substitution pattern.

Key unanswered questions and knowledge gaps include:

Selective Functionalization: There is limited information on the selective transformation of the chloro versus the fluoro substituents in cross-coupling reactions. Understanding this selectivity is crucial for its efficient use as a synthetic intermediate.

Influence of Substituents: The combined electronic effects of the two different halogens and the methoxy group on the reactivity of the aldehyde function have not been systematically studied. This includes its performance in stereoselective additions and other modern synthetic methods.

Novel Applications: The potential of this compound as a precursor for novel heterocyclic systems or complex natural product analogues remains largely unexplored in academic literature.

The existing literature on structurally similar compounds, such as other halogenated or methoxylated benzaldehydes, indicates a high potential for this molecule in creating bioactive compounds. ossila.comwikipedia.orgnih.gov Therefore, the primary knowledge gap is not in the potential utility of such a scaffold, but in the specific experimental exploration and documentation of its unique chemical behavior. Future research focused on systematically investigating its reactivity and demonstrating its application in the synthesis of novel, functional molecules would be of significant value to the synthetic chemistry community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHNXAZNZZEWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280908 | |

| Record name | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-40-0 | |

| Record name | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 6 Methoxybenzaldehyde and Its Derivatives

Preparation Routes to 2-Chloro-3-fluoro-6-methoxybenzaldehyde

The synthesis of this compound can be approached through either the construction of the substituted aromatic ring system followed by the introduction of the aldehyde functionality (de novo synthesis) or by the manipulation of functional groups on a pre-existing, suitably substituted benzene (B151609) ring.

De novo Synthesis Strategies

A plausible and widely utilized method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. niscpr.res.inyoutube.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation. youtube.comwikipedia.org For the synthesis of this compound, a logical precursor would be 2-chloro-3-fluoroanisole. The methoxy (B1213986) group is an activating group and, along with the chloro and fluoro substituents, directs the electrophilic Vilsmeier reagent to the desired position.

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich aromatic ring. The resulting intermediate is then hydrolyzed to yield the final aldehyde. youtube.comwikipedia.org

Another viable strategy involves ortho-lithiation. commonorganicchemistry.com Directed ortho-lithiation of a substituted anisole, guided by the methoxy group, followed by quenching with an electrophilic formylating agent like DMF, can introduce the aldehyde group at the desired position. thieme-connect.de The regioselectivity of the lithiation would be crucial in this approach.

Functional Group Interconversion Approaches

Functional group interconversion strategies would involve the modification of a precursor that already possesses the core substituted benzene ring. For instance, the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a benzoic acid derivative could, in principle, yield the target aldehyde. However, the synthesis of these precursors would still require the assembly of the appropriately substituted aromatic ring.

Derivatization Strategies Employing this compound

The presence of three distinct functional moieties—the aldehyde, the aromatic halogens, and the methoxy group—on the this compound scaffold allows for a diverse range of chemical transformations.

Modification of the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a variety of chemical reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid. For the structurally similar 2,3-difluoro-6-methoxybenzaldehyde, this transformation has been achieved using hydrogen peroxide in the presence of potassium hydroxide (B78521). google.com

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form the corresponding substituted benzylamines. This reaction is a cornerstone in the synthesis of many biologically active molecules. researchgate.net

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. For the related 2-fluoro-3-methoxybenzaldehyde (B32414), a Wittig reaction with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide has been reported as a key step in the synthesis of benzosuberone derivatives. ossila.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group. For instance, 2-chloro-6-fluorobenzaldehyde (B137617) undergoes a piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate. sigmaaldrich.com

| Reaction Type | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Oxidation | 2,3-Difluoro-6-methoxybenzaldehyde | H₂O₂, KOH, H₂O, 70°C | 2,3-Difluoro-6-methoxybenzoic acid |

| Wittig Reaction | 2-Fluoro-3-methoxybenzaldehyde | (3-Carboxypropyl)triphenylphosphonium bromide | Substituted alkene |

| Knoevenagel Condensation | 2-Chloro-6-fluorobenzaldehyde | Methyl cyanoacetate, piperidine | Methyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate |

Transformations Involving Aromatic Halogen and Methoxy Groups

The chloro, fluoro, and methoxy groups on the aromatic ring also offer opportunities for further functionalization.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group. A documented procedure for this compound involves treatment with boron tribromide in dichloromethane (B109758) to yield 2-chloro-3-fluoro-6-hydroxybenzaldehyde (B1423846) in 80% yield. chemicalbook.com

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other electron-withdrawing groups on the ring, could potentially undergo nucleophilic aromatic substitution with various nucleophiles under suitable conditions.

Palladium-Catalyzed Cross-Coupling: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. researchgate.netresearchgate.netresearchgate.net

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| Demethylation | This compound | 1. BBr₃, CH₂Cl₂, -78°C to rt, 17 h 2. CH₃OH, 0°C to rt, 0.83 h | 2-Chloro-3-fluoro-6-hydroxybenzaldehyde | 80% |

Analogous Synthetic Procedures for Structurally Related Benzaldehyde (B42025) Derivatives

The synthesis of structurally similar substituted benzaldehydes provides valuable insights into potential routes for this compound. A common method is the oxidation of the corresponding substituted toluene. For example, 2-chloro-6-fluorobenzaldehyde is prepared by the oxidation of 2-chloro-6-fluorotoluene. wikipedia.orggoogle.com

Comprehensive Analysis of the Chemical Reactivity of 2 Chloro 3 Fluoro 6 Methoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and an R-group (in this case, the 2-chloro-3-fluoro-6-methoxyphenyl group). The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the aldehyde carbon a prime target for nucleophilic attack, while the C-H bond can be targeted in oxidation reactions.

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For 2-Chloro-3-fluoro-6-methoxybenzaldehyde, this involves the conversion of the -CHO group to a -COOH (carboxyl) group, yielding 2-Chloro-3-fluoro-6-methoxybenzoic acid. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common laboratory oxidants for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that is effective but can sometimes lead to over-oxidation or reaction with other parts of the molecule if not carefully controlled.

Chromium-based reagents: Reagents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) are powerful oxidants for this conversion.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used as a qualitative test for aldehydes. It selectively oxidizes aldehydes without affecting other functional groups.

Sodium hypochlorite (B82951) (NaClO): A less hazardous and more environmentally friendly option that can effectively oxidize aldehydes to carboxylic acids, sometimes under microwave irradiation to reduce reaction times.

The general transformation is illustrated below:

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic solution, heat | 2-Chloro-3-fluoro-6-methoxybenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temp. | 2-Chloro-3-fluoro-6-methoxybenzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | 2-Chloro-3-fluoro-6-methoxybenzoic acid |

| Sodium Hypochlorite (NaClO) | Basic media, microwave irradiation | 2-Chloro-3-fluoro-6-methoxybenzoic acid |

The aldehyde functional group can be easily reduced to a primary alcohol. In the case of this compound, reduction of the aldehyde group yields (2-Chloro-3-fluoro-6-methoxyphenyl)methanol. This reaction is typically achieved using hydride-based reducing agents.

Key reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. It is often used in alcoholic solvents like ethanol (B145695) or methanol.

Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent than NaBH₄. It readily reduces aldehydes, ketones, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | (2-Chloro-3-fluoro-6-methoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (2-Chloro-3-fluoro-6-methoxyphenyl)methanol |

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water. The aldehyde group of this compound is an excellent electrophile for such reactions.

Aldehydes react with primary amines to form imines, which are also known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration. nih.gov The reaction is typically catalyzed by a small amount of acid. Schiff bases are important intermediates in many biological and synthetic pathways. nih.gov

For example, this compound can react with an aniline (B41778) derivative to form the corresponding N-aryl imine. These reactions are often reversible and are driven to completion by removing the water that is formed.

A specific application involves the reaction of this compound with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the corresponding Schiff base.

| Amine Reactant | Catalyst | Product Type |

| Primary Aliphatic Amine (R-NH₂) | Acid (e.g., Acetic Acid) | N-alkyl imine |

| Primary Aromatic Amine (Ar-NH₂) | Acid (e.g., Acetic Acid) | N-aryl imine (Schiff Base) |

| 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Glacial Acetic Acid | Substituted sulfonamide Schiff Base |

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent). The ylide is a neutral molecule with adjacent positive and negative charges. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. The formation of the very stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.

When this compound is treated with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), it would be converted into 1-chloro-2-fluoro-5-methoxy-3-vinylbenzene. The choice of the ylide determines the structure of the resulting alkene, providing a versatile route to a wide variety of olefinic compounds.

| Wittig Reagent (Ph₃P=CRR') | Resulting Alkene Structure |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Chloro-2-fluoro-5-methoxy-3-vinylbenzene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(1-Propenyl)-2-chloro-3-fluoro-6-methoxybenzene |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 3-(2-Chloro-3-fluoro-6-methoxyphenyl)acrylonitrile |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like an aromatic aldehyde) and a ketone or another aldehyde that possesses α-hydrogens. The reaction proceeds via an enolate intermediate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The initial aldol (B89426) addition product readily dehydrates under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) if both reactants are aromatic).

This compound can serve as the aldehyde component in this reaction. For instance, its reaction with acetone in the presence of a base like sodium hydroxide (B78521) would first form an intermediate β-hydroxy ketone, which would then dehydrate to yield 4-(2-Chloro-3-fluoro-6-methoxyphenyl)but-3-en-2-one.

| Ketone Reactant | Base Catalyst | Product Type |

| Acetone | NaOH or KOH | α,β-Unsaturated Ketone |

| Acetophenone | NaOH or KOH | Chalcone derivative |

| Cyclohexanone | NaOH or KOH | α,α'-bis(benzylidene)cycloalkanone derivative |

Condensation Reactions

Reactions Involving Halogen Substituents (Chlorine and Fluorine)

The presence of both chlorine and fluorine atoms on the aromatic ring opens up avenues for diverse chemical transformations, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted benzaldehydes. The feasibility and outcome of SNAr reactions are heavily dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the aldehyde group, activate the ring towards nucleophilic attack.

In the context of fluorinated benzaldehydes, the number and position of fluorine atoms can influence the reaction's course. For instance, in reactions with methoxide (B1231860) ions, di- and tri-fluorinated benzaldehydes can undergo substitution of a fluorine atom with a methoxy (B1213986) group. ebyu.edu.tr Specifically, a fluorine atom positioned para to an activating group is often susceptible to substitution. ebyu.edu.tr While the specific SNAr reactivity of this compound is not extensively detailed in the provided sources, the general principles of SNAr suggest that the electron-withdrawing aldehyde group would activate the ring for nucleophilic attack. The relative leaving group ability of chloride versus fluoride (B91410) would depend on the specific reaction conditions and the nucleophile employed. Generally, in nucleophilic aromatic substitution, fluoride can be a better leaving group than chloride in certain contexts. researchgate.net

Computational studies have shown that for many nucleophilic aromatic halogen exchange reactions, the process can proceed through a concerted mechanism or via a Meisenheimer intermediate. nih.gov The formation of a stable Meisenheimer intermediate is favored by the presence of strong electron-withdrawing groups on the aromatic ring. nih.gov

Cross-Coupling Reactions

The halogen substituents on this compound make it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. Methodologies like the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig reactions allow for the formation of new bonds at the positions of the halogen atoms. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being highly effective. rsc.org For instance, ligands like BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions. rsc.org

The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F. Therefore, the chlorine atom in this compound would be expected to be more reactive than the fluorine atom in typical palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is one of the most widely used C-C bond-forming reactions. rsc.orgmdpi.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

For substrates containing a chlorine atom, such as this compound, specific catalyst systems are often required to achieve high yields. The use of electron-rich and sterically hindered phosphine ligands, such as XPhos, is often beneficial for the coupling of aryl chlorides. researchgate.net The choice of base and solvent also plays a critical role in the reaction's efficiency. nih.gov The Suzuki-Miyaura reaction has been successfully applied to the synthesis of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netrsc.org Given the presence of the reactive chlorine atom, this compound is a viable candidate for undergoing Suzuki-Miyaura cross-coupling to introduce new aryl or alkyl substituents at the 2-position.

Reactions of the Methoxy Group

The methoxy group (-OCH3) is another key functional group in this compound, and its primary reactivity involves cleavage of the methyl-oxygen bond.

Demethylation Reactions (e.g., Boron Tribromide-Mediated)

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask a phenolic hydroxyl group. Boron tribromide (BBr3) is a particularly effective reagent for this purpose, allowing for demethylation under mild conditions. orgsyn.orgchempedia.infocommonorganicchemistry.com The reaction typically proceeds by the formation of a complex between the Lewis acidic boron tribromide and the Lewis basic oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group.

The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com One mole of BBr3 is required for each ether group to be cleaved. researchgate.net The reaction is often quenched by the addition of water or an alcohol. orgsyn.orgcommonorganicchemistry.com This method is valued for its high efficiency and its compatibility with a variety of other functional groups. orgsyn.org However, in the case of methoxybenzaldehydes, care must be taken as bromination of the carbonyl group can sometimes compete with demethylation. researchgate.net

Reactions of the Aromatic Ring System (e.g., Friedel-Crafts Acylation)

The methoxy group is a potent activating group and directs electrophilic attack to the ortho and para positions due to its ability to donate electron density to the ring through resonance. Conversely, the chloro and fluoro substituents are deactivating yet also ortho-, para-directing. The benzaldehyde (B42025) group, on the other hand, is a deactivating group and directs incoming electrophiles to the meta position.

In the case of this compound, the directing effects of the substituents are in opposition. The strongly activating methoxy group would favor substitution at positions ortho and para to it. However, the positions ortho to the methoxy group are already occupied by the chloro and benzaldehyde groups. The position para to the methoxy group is occupied by the fluoro group. This leaves the position meta to the methoxy group as a potential site for substitution.

Considering the deactivating nature of the benzaldehyde group, which directs meta, and the ortho-, para-directing, yet deactivating, nature of the halogens, the regiochemical outcome of a Friedel-Crafts acylation is not straightforward. The powerful activating effect of the methoxy group is expected to be the dominant factor in determining the position of electrophilic attack. However, the steric hindrance from the adjacent chloro and benzaldehyde groups would likely prevent substitution at the positions closest to the methoxy group.

A comprehensive analysis of the directing effects suggests that the most probable position for electrophilic attack, such as in a Friedel-Crafts acylation, would be at the carbon atom para to the benzaldehyde group and meta to the methoxy group. This position is electronically favored by the methoxy group's activating effect (though to a lesser extent than the ortho and para positions) and is the least sterically hindered.

Below is a table summarizing the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Effect |

| Methoxy (-OCH3) | 6 | Activating | Ortho, Para |

| Chloro (-Cl) | 2 | Deactivating | Ortho, Para |

| Fluoro (-F) | 3 | Deactivating | Ortho, Para |

| Benzaldehyde (-CHO) | 1 | Deactivating | Meta |

Detailed Research Findings

While specific experimental data on the Friedel-Crafts acylation of this compound is not extensively reported in publicly available literature, the predicted reactivity is based on well-established principles of electrophilic aromatic substitution. The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl halide or anhydride (B1165640) as the acylating agent. The reaction conditions would need to be carefully controlled to overcome the deactivating effects of the halogen and aldehyde substituents and to favor mono-acylation.

The expected major product of a Friedel-Crafts acylation, for instance with acetyl chloride, would be the substitution at the position para to the benzaldehyde group.

Advanced Spectroscopic Characterization Techniques in Mechanistic and Structural Elucidation of 2 Chloro 3 Fluoro 6 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy for Proton Environment Analysis

No experimental ¹H NMR data detailing the chemical shifts (δ) and coupling constants (J) for the aromatic and aldehydic protons of 2-Chloro-3-fluoro-6-methoxybenzaldehyde is publicly available. Such a spectrum would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The carbon skeleton of the molecule remains uncharacterized by ¹³C NMR spectroscopy in the available literature. This analysis would typically provide the chemical shifts for each of the eight carbon atoms, including the carbonyl, methoxy (B1213986), and aromatic carbons, offering definitive proof of the compound's structure.

¹⁹F NMR Spectroscopy for Fluorine Substitution Patterns

Specific ¹⁹F NMR data, which would show a characteristic signal for the single fluorine atom and potential couplings to neighboring protons, has not been reported for this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published HRMS studies to confirm the exact mass of this compound. This technique would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₈H₆ClFO₂).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Ion Peaks

Analysis by LC-MS, a standard method for assessing purity and confirming the molecular weight of a compound, has not been documented for this compound. This would typically show a chromatogram indicating purity and a mass spectrum with the molecular ion peak.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods powerful tools for structural identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The most prominent feature would be the strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the aldehyde, typically appearing in the range of 1680-1715 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the benzene ring. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

The methoxy group (–OCH₃) would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band, likely in the 1200-1275 cm⁻¹ region for an aryl ether. The presence of the halogen substituents, chloro and fluoro, will also influence the spectrum. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, while the C-F stretching vibration would likely appear as a strong band in the 1000-1400 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aldehyde C-H | Stretching | 2720-2820 |

| Methoxy C-H | Stretching | 2850-2960 |

| Carbonyl C=O | Stretching | 1680-1715 |

| Aromatic C=C | Stretching | 1400-1600 |

| Methoxy C-O | Stretching | 1200-1275 |

| C-F | Stretching | 1000-1400 |

Note: These are predicted ranges and the actual experimental values may vary.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is based on the change in dipole moment, Raman spectroscopy is dependent on the change in polarizability of the molecule during a vibration. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give rise to strong signals in the Raman spectrum.

For this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the FT-Raman spectrum. The C=C stretching bands of the benzene ring will also be prominent. The C-Cl and C-F bonds, due to their polarizability, should also be observable. The carbonyl (C=O) stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, symmetric vibrations of the substituted benzene ring may be more easily identified using FT-Raman.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions.

The benzaldehyde (B42025) moiety contains both π electrons (in the aromatic ring and the carbonyl group) and non-bonding (n) electrons (on the oxygen atom of the carbonyl and methoxy groups). The π → π* transitions, which are generally of high intensity, are expected to occur at shorter wavelengths (higher energy) and are associated with the aromatic system and the carbonyl group. The n → π* transition, which is typically of lower intensity, is associated with the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital and is expected to appear at a longer wavelength (lower energy). The presence of the chloro, fluoro, and methoxy substituents will cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde, a phenomenon known as a solvatochromic shift, which can be influenced by the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring, Carbonyl | 200 - 280 |

Note: These are general ranges and the actual λ_max values will be influenced by the specific substitution pattern and solvent.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal XRD analysis would provide precise information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of the compound can be grown, XRD analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This data would definitively establish the molecular conformation in the solid state, including the orientation of the aldehyde and methoxy groups relative to the benzene ring and each other. Furthermore, XRD can elucidate any intermolecular interactions, such as hydrogen bonding (if present) or halogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice.

Without experimental data, it is not possible to provide specific crystallographic parameters. However, the analysis would be the ultimate method for confirming the molecular structure and understanding its solid-state properties.

Computational and Theoretical Studies on 2 Chloro 3 Fluoro 6 Methoxybenzaldehyde and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. nanobioletters.com It is widely used to predict a variety of molecular properties, from optimized geometries to spectroscopic characteristics. ijsrst.comresearchgate.net Quantum mechanical calculations for benzaldehyde (B42025) derivatives are often performed using software like Gaussian, employing functionals such as B3LYP with basis sets like 6-31G(DP) or 6-311++G(d,p) to achieve reliable results. ijsrst.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. rsc.org For substituted benzaldehydes, this involves calculating key bond lengths, bond angles, and dihedral angles. While the precise crystal structure of 2-Chloro-3-fluoro-6-methoxybenzaldehyde is not available, DFT calculations can provide a highly accurate theoretical structure. researchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the bond connecting the aldehyde group to the benzene (B151609) ring. The stability of these conformers is influenced by steric and electronic effects of the substituents.

For the analog 2-Chloro-6-fluoro benzaldehyde , DFT calculations have been performed to determine its optimized geometry. The results provide a basis for understanding the structural parameters of similar compounds. researchgate.net

Table 1: Calculated Optimized Geometrical Parameters for the Analog 2-Chloro-6-fluoro benzaldehyde

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1-C2 | 1.396 |

| Bond Length | C2-C3 | 1.389 |

| Bond Length | C1-C6 | 1.401 |

| Bond Length | C1-Cl | 1.734 |

| Bond Length | C6-F | 1.353 |

| Bond Length | C2-C7 | 1.489 |

| Bond Length | C7-O8 | 1.213 |

| Bond Angle | C2-C1-C6 | 120.7 |

| Bond Angle | C1-C2-C3 | 120.0 |

| Bond Angle | Cl-C1-C2 | 119.8 |

| Bond Angle | F-C6-C1 | 119.2 |

| Dihedral Angle | C1-C2-C7-O8 | 180.0 |

Data sourced from a DFT study on the analog 2-Chloro-6-fluoro benzaldehyde. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. semanticscholar.orgkarazin.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. semanticscholar.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov

Table 2: Calculated HOMO-LUMO Energies for the Analog 2-Chloro-6-fluoro benzaldehyde

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -0.2523 |

| LUMO Energy | -0.0881 |

| Energy Gap (ΔE) | 0.1642 |

Data sourced from a DFT study on the analog 2-Chloro-6-fluoro benzaldehyde. ijsrst.com

Vibrational Frequency Predictions and Spectral Simulations

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net By simulating these spectra, researchers can assign specific vibrational modes (e.g., stretching, bending) to the experimental data, confirming the molecular structure. materialsciencejournal.org For the analog 2-Chloro-6-fluoro benzaldehyde , a detailed vibrational analysis has been conducted, showing good agreement between the calculated frequencies and those observed experimentally. researchgate.net

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for the Analog 2-Chloro-6-fluoro benzaldehyde

| Assignment | Calculated Frequency (B3LYP) | Experimental FT-IR | Experimental Laser Raman |

|---|---|---|---|

| C-H stretch (aldehyde) | 1707 | 1695 | 1696 |

| C=O stretch | 1637 | 1610 | 1612 |

| C-C stretch (ring) | 1585 | 1580 | 1581 |

| C-C stretch (ring) | 1514 | 1468 | 1468 |

| C-F stretch | 1225 | 1230 | 1232 |

| C-Cl stretch | 781 | 780 | 782 |

Data sourced from a DFT study on the analog 2-Chloro-6-fluoro benzaldehyde. researchgate.net

NMR Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with considerable accuracy. rsc.orgnih.gov These predictions are instrumental in assigning signals in experimental spectra and can help differentiate between conformational isomers. While specific predicted NMR data for this compound were not found, a computational study would typically generate a table comparing the calculated chemical shifts (in ppm) to experimental values for each unique proton and carbon atom in the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and methoxy (B1213986) (-OCH₃) groups, as well as the fluorine atom. These areas represent the likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the aldehyde proton, indicating these are the most electrophilic sites.

Neutral Potential (Green): Predominantly over the carbon framework of the benzene ring.

This analysis helps in understanding how the molecule would interact with other reagents and biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edufaccts.de It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Key interactions within this compound that would be elucidated by NBO analysis include:

Hyperconjugation: The delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding π* orbitals of the benzene ring. This stabilizes the molecule.

Intramolecular Charge Transfer: The movement of electron density between different parts of the molecule, which influences its electronic properties and reactivity.

NBO analysis provides quantitative data on these charge transfer events, revealing the underlying electronic structure that governs the molecule's chemical behavior.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. derpharmachemica.commdpi.com This technique maps the electron distribution of a molecule within a crystal, allowing for the detailed analysis of close contacts between neighboring molecules. mdpi.com The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

The analysis generates several graphical plots to explore these interactions. The d_norm surface, which uses a red-white-blue color scheme, highlights intermolecular contacts. nih.gov Red spots indicate contacts shorter than the van der Waals (vdW) radii, representing close interactions like hydrogen bonds, while blue regions signify longer contacts, and white areas represent contacts around the vdW separation. nih.gov Two-dimensional (2D) fingerprint plots are also generated, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). derpharmachemica.comnih.gov

For substituted benzaldehydes and related compounds, Hirshfeld analysis reveals the significant role of various weak intermolecular forces in stabilizing the crystal packing. nih.govrsc.org These interactions include C-H⋯O hydrogen bonds, halogen bonding (involving chlorine or fluorine), C-H⋯π interactions, and π–π stacking. nih.govrsc.org The carbonyl group is often involved in diverse C–H⋯O hydrogen bonds. rsc.org In halogen-containing organic crystals, halogen⋯halogen interactions can also contribute significantly to crystal stability. nih.gov

The following table illustrates the typical percentage contributions of various intermolecular contacts derived from Hirshfeld surface analysis for substituted aromatic compounds, providing an expected profile for this compound.

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~30 - 45% | Represents contacts between hydrogen atoms on adjacent molecules. Often the largest contributor. |

| O···H / H···O | ~15 - 35% | Indicative of hydrogen bonds, typically C-H···O interactions involving the methoxy and aldehyde groups. |

| C···H / H···C | ~10 - 20% | Associated with C-H···π interactions between a hydrogen atom and the aromatic ring. |

| Cl···H / H···Cl | ~5 - 10% | Highlights interactions involving the chlorine substituent. |

| F···H / H···F | ~3 - 8% | Highlights interactions involving the fluorine substituent. |

| C···C | ~2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity is described by functions like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comnumberanalytics.com The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

f+(r) corresponds to nucleophilic attack (reactivity towards an electron-donating species) and is calculated from the electron density of the neutral molecule and its anion.

f-(r) corresponds to electrophilic attack (reactivity towards an electron-accepting species) and is derived from the electron densities of the neutral molecule and its cation. scm.com

f0(r) relates to radical attack.

By condensing these values to individual atomic sites, one can predict which atoms are most likely to participate in a reaction. scm.com For substituted benzenes, the nature and position of the substituents heavily influence the reactivity of the aromatic ring. numberanalytics.com In this compound, the aldehyde group (-CHO) is an electron-withdrawing group and deactivates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the meta position (C4). The methoxy group (-OCH3) is a strong electron-donating group and an ortho-, para-director. The halogen atoms (Cl and F) are deactivating due to their inductive effect but are also ortho-, para-directors due to resonance. The interplay of these effects determines the ultimate reactivity of each atomic site. The Fukui function can precisely quantify these effects. researchgate.netrsc.org

The table below provides hypothetical condensed Fukui function values for key atoms in this compound, illustrating the predicted sites for electrophilic and nucleophilic attack based on the known effects of its substituents.

| Atomic Site | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Rationale |

|---|---|---|---|

| C (Aldehyde) | High | Low | The carbonyl carbon is electron-deficient and a prime site for nucleophilic addition. |

| O (Aldehyde) | Low | High | The carbonyl oxygen has lone pairs, making it susceptible to attack by electrophiles (e.g., protonation). |

| C4 (Ring) | Low | High | This position is para to the strongly activating methoxy group and meta to the deactivating aldehyde group, making it a likely site for electrophilic attack. |

| C5 (Ring) | Low | Moderate | This position is ortho to the activating methoxy group, but may have some steric hindrance. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the properties of many-body systems subjected to time-dependent potentials, such as those from an electromagnetic field. wikipedia.org It is a powerful extension of ground-state DFT and is widely used to calculate the electronic excitation energies, oscillator strengths, and absorption spectra of molecules. rsc.orgwikipedia.org The theory is based on the Runge-Gross theorem, which establishes a formal mapping between the time-dependent density and the time-dependent external potential. wikipedia.org

In practice, TD-DFT, particularly in its linear-response formulation, is an efficient method for determining the energies of excited states. wikipedia.org This allows for the theoretical prediction of UV-Visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. researchgate.net The calculations provide the vertical excitation energies (the energy difference between the ground and excited state at the ground state's geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. These transitions are typically from occupied molecular orbitals to unoccupied molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often primarily involved in the lowest energy transition. Analysis of these orbitals can characterize the transitions, for instance, as π→π* or n→π* transitions. Studies on other substituted benzaldehydes have shown good agreement between TD-DFT calculated spectra and experimental results. researchgate.netresearchgate.net Such calculations can also assess how different solvents might affect the absorption spectrum. researchgate.net

The following table presents illustrative TD-DFT calculation results, showing the kind of data obtained for electronic transitions in a substituted benzaldehyde.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.005 | n → π* (HOMO-1 → LUMO) |

| S0 → S2 | 4.52 | 274 | 0.210 | π → π* (HOMO → LUMO) |

| S0 → S3 | 5.15 | 241 | 0.155 | π → π* (HOMO → LUMO+1) |

| S0 → S4 | 5.43 | 228 | 0.350 | π → π* (HOMO-2 → LUMO) |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for technologies like optical communication, frequency conversion, and data storage. nih.govmdpi.com The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena like second-harmonic generation. nih.gov

Computational chemistry, particularly DFT, offers a reliable way to predict the NLO properties of new molecules before their synthesis. researchgate.netresearchgate.net The calculations can determine the components of the dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (β_total). researchgate.net A large β value is often associated with molecules that have strong electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which enhances the NLO response. mdpi.com

In this compound, the methoxy group acts as an electron donor, while the aldehyde group and, to a lesser extent, the halogens act as electron acceptors. The benzene ring serves as the π-conjugated bridge. The combination of these functional groups suggests that the molecule could possess NLO properties. Theoretical evaluations of similar benzaldehyde derivatives have been performed to explore their potential as NLO materials. rsc.orgresearchgate.net These studies help establish structure-property relationships, guiding the design of molecules with enhanced NLO activity. nih.gov

The table below shows representative theoretical NLO properties for a substituted benzaldehyde, calculated using DFT methods. The values are typically compared to a standard NLO material like urea (B33335) for reference.

| Property | Calculated Value (esu) | Description |

|---|---|---|

| Dipole Moment (μ) | 3.5 x 10-18 | Measures the molecule's overall polarity. |

| Average Polarizability (⟨α⟩) | 15.0 x 10-24 | Represents the ease with which the electron cloud is distorted by an electric field. |

| Total First Hyperpolarizability (βtotal) | 8.0 x 10-30 | Quantifies the second-order NLO response. For comparison, the value for urea is ~0.37 x 10-30 esu. |

Thermodynamic Property Computations

Theoretical calculations using DFT can accurately predict the thermodynamic properties of molecules in the gas phase. researchgate.net By performing a geometry optimization followed by a frequency calculation, various thermodynamic functions can be derived based on the principles of statistical mechanics. researchgate.net These properties include the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy (H), and Gibbs free energy (G), as well as entropy (S) and heat capacity (C_v). researchgate.netresearchgate.net

These computations are valuable for understanding the stability of a molecule and predicting its behavior under different temperature conditions. For instance, the calculated enthalpy of formation (Δ_fH°) is a fundamental measure of a molecule's stability. psu.edu The correlation between temperature and thermodynamic properties like heat capacity, entropy, and enthalpy can also be established through these calculations. researchgate.net

Studies on benzaldehyde and its substituted derivatives have demonstrated the utility of DFT in computing these properties. researchgate.netrsc.org The results are often used to complement experimental data or to provide reliable estimates when experimental values are unavailable. psu.edunist.gov For this compound, such calculations would provide a comprehensive understanding of its thermal characteristics and stability.

The following table presents an example of standard thermodynamic properties calculated for a substituted benzaldehyde at 298.15 K and 1 atm.

| Thermodynamic Property | Calculated Value | Unit |

|---|---|---|

| Zero-point vibrational energy (ZPVE) | 75.85 | kcal/mol |

| Thermal correction to Enthalpy | 82.10 | kcal/mol |

| Thermal correction to Gibbs Free Energy | 65.50 | kcal/mol |

| Total Entropy (S) | 92.5 | cal/mol·K |

| Constant Volume Heat Capacity (Cv) | 35.4 | cal/mol·K |

Role of 2 Chloro 3 Fluoro 6 Methoxybenzaldehyde As a Versatile Synthetic Building Block

Precursor for Active Pharmaceutical Ingredients (APIs)

Substituted benzaldehydes are fundamental building blocks in the pharmaceutical industry. The halogenated benzaldehyde (B42025) derivative, 2-chloro-6-fluorobenzaldehyde (B137617), is a known intermediate in the production of antiseptics such as dicloxacillin (B1670480) and flucloxacillin. wikipedia.orggoogle.com Similarly, the related compound 2-fluoro-3-methoxybenzaldehyde (B32414) is widely utilized as a precursor for various active pharmaceutical ingredients (APIs). ossila.com The structural motifs present in 2-chloro-3-fluoro-6-methoxybenzaldehyde make it a valuable starting material for drug discovery and development, where the presence of fluorine and chlorine atoms can significantly modify a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Intermediate in the Synthesis of Heterocyclic Compounds

The aldehyde functional group, combined with the activating and directing effects of the halogen and methoxy (B1213986) substituents, makes this compound an important intermediate for synthesizing diverse heterocyclic compounds.

The synthesis of benzosuberone cores, which are key structures in some biologically active compounds, can be achieved using analogous substituted benzaldehydes. For instance, 2-fluoro-3-methoxybenzaldehyde is used to construct benzosuberone derivatives through a multi-step process. ossila.com The synthesis begins with a Wittig reaction between the aldehyde and (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. ossila.com This is followed by a Friedel-Crafts acylation using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to facilitate the formation of the cycloheptanone (B156872) ring, yielding the benzosuberone scaffold. ossila.com

Table 1: Synthesis of Benzosuberone Core from an Analogous Benzaldehyde Reaction pathway demonstrated for the structurally similar 2-Fluoro-3-methoxybenzaldehyde. ossila.com

| Step | Reactants | Reagents/Conditions | Product Type |

| 1 | 2-Fluoro-3-methoxybenzaldehyde, (3-Carboxypropyl)triphenylphosphonium bromide | Wittig Reaction | Olefinic carboxylic acid |

| 2 | Product from Step 1 | Eaton's Reagent (P₂O₅, CH₃SO₃H) | Friedel-Crafts Acylation / Cyclization |

Structurally related benzaldehydes are employed in the synthesis of various bicyclic heterocyclic systems. ossila.com

Hydroisoquinolines: 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, known for activities such as antihypertensive effects, have been synthesized using 2-fluoro-3-methoxybenzaldehyde as a key intermediate. ossila.com

Acridinones: The synthesis of acridinones, another class of bicyclic heterocycles, can involve precursors derived from substituted benzaldehydes like 2-fluoro-3-methoxybenzaldehyde. ossila.com

Quinazolines: Quinazolines are a significant class of nitrogen-containing heterocycles with a broad range of pharmacological properties. nih.govnih.gov Numerous synthetic methods exist for their preparation, often involving the cyclization of precursors derived from aromatic aldehydes or anilines. nih.govnih.gov The reactivity of this compound makes it a suitable candidate for inclusion in multi-component reactions or condensation-cyclization strategies to form substituted quinazoline (B50416) rings.

Benzoxazoles are an important class of heterocyclic compounds with a wide spectrum of biological activities. nih.gov A primary and traditional method for their synthesis involves the condensation reaction between a 2-aminophenol (B121084) and an aldehyde. nih.govmdpi.com This reaction is often catalyzed and can be performed under various conditions, including using ionic liquids or solvent-free sonication to promote greener synthesis. nih.govresearchgate.net this compound can serve as the aldehyde component in this reaction, condensing with a 2-aminophenol to form a 2-substituted benzoxazole (B165842) derivative. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole product.

Table 2: General Synthesis of 2-Substituted Benzoxazoles A plausible reaction pathway for this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Product |

| This compound | 2-Aminophenol | Condensation / Cyclization | Schiff Base | 2-(2-Chloro-3-fluoro-6-methoxyphenyl)benzoxazole |

Indole (B1671886) Derivatives: The indole motif is a "privileged structure" in drug discovery, found in numerous pharmaceuticals. nih.gov Synthetic strategies for forming indole rings can involve precursors derived from ortho-nitrobenzaldehydes. nih.gov These methods may include catalytic olefination followed by reduction of the nitro group to initiate an intramolecular cyclization, ultimately forming the indole ring. nih.gov Schiff bases derived from indole precursors and aldehydes are also used to synthesize new derivatives. orientjchem.org

Azaindole Derivatives: Azaindoles, or pyrrolopyridines, are bioisosteres of indoles and are important core structures in medicinal chemistry. rsc.orgnih.govrsc.org A novel, one-pot method for the selective synthesis of 7-azaindoles has been developed involving the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde. rsc.orgrsc.org This domino reaction, controlled by the choice of an alkali-amide base, provides a direct route to the azaindole scaffold, where the arylaldehyde component would be incorporated into the final structure. rsc.orgrsc.org This methodology suggests a direct pathway for incorporating the 2-chloro-3-fluoro-6-methoxyphenyl moiety into an azaindole core.

The quinoline (B57606) ring system is another vital heterocyclic scaffold in medicinal chemistry. One of the well-established methods for synthesizing substituted quinolines is the Vilsmeier-Haack reaction. chemijournal.comresearchgate.net This reaction typically involves the cyclization of an acetanilide (B955) in the presence of a Vilsmeier reagent (e.g., POCl₃ and DMF) to produce a 2-chloro-3-formylquinoline derivative. chemijournal.comresearchgate.net While this method builds the aldehyde onto the ring, other syntheses utilize aldehydes as starting components. For example, ruthenium-catalyzed three-component deaminative coupling reactions of anilines, aldehydes, and amines provide a step-efficient route to 2,3-disubstituted quinolines. nsf.gov In such a reaction, this compound could be used to generate quinoline derivatives bearing its specific substitution pattern at the 2-position of the quinoline core. nsf.gov

Application in Fine Chemical Synthesis

In the field of fine chemical synthesis, this compound serves as a valuable starting material for the preparation of other functionalized aromatic compounds. The aldehyde group can participate in a wide array of classic organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426), Wittig, and Grignard reactions. The chloro and fluoro substituents influence the reactivity of the aromatic ring and can act as handles for cross-coupling reactions. Furthermore, the methoxy group can be readily converted to a hydroxyl group, providing another point for chemical modification.

A notable example of its application is in the synthesis of 2-chloro-3-fluoro-6-hydroxybenzaldehyde (B1423846). This transformation is achieved through a demethylation reaction, where the methyl group of the methoxy ether is cleaved to unveil the corresponding phenol.

Reaction Scheme: Demethylation of this compound

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Boron tribromide (BBr₃) followed by methanol | 2-Chloro-3-fluoro-6-hydroxybenzaldehyde |

This specific reaction highlights the utility of this compound as a precursor to other valuable substituted benzaldehydes, which can then be used in the synthesis of a variety of target molecules, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a modular approach to the synthesis of complex chemical entities.

While extensive research on the applications of this specific molecule is not widely published, the known reactivity of similarly substituted benzaldehydes suggests its potential in the construction of heterocyclic compounds and other complex organic scaffolds. For instance, related compounds like 2-fluoro-3-methoxybenzaldehyde are utilized in the synthesis of bicyclic heterocycles such as hydroisoquinolines and quinazolines. brittonsfu.com Similarly, 2-chloro-6-fluorobenzaldehyde is an important intermediate in the production of antiseptics and pesticides. wikipedia.org

Utility in Radiolabeling Strategies for Tracer Synthesis

The development of radiolabeled tracers for Positron Emission Tomography (PET) imaging is a critical area of research in modern medicine. These tracers often incorporate a positron-emitting isotope, such as fluorine-18 (B77423) ([¹⁸F]), into a biologically active molecule. The presence of a fluorine atom in the structure of this compound makes it a compound of interest for potential radiolabeling studies.

However, a review of the current scientific literature does not reveal specific examples of this compound being directly utilized as a precursor in the synthesis of [¹⁸F]-labeled radiotracers. The strategies for the introduction of [¹⁸F] into aromatic rings are complex and depend heavily on the electronic nature of the substrate. nih.gov

In general, the synthesis of [¹⁸F]-labeled PET tracers involves the late-stage introduction of the radionuclide due to its short half-life of approximately 110 minutes. researchgate.net For aromatic systems, this is often achieved through nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient rings or through more recently developed methods involving transition metal catalysis for less activated systems. nih.govresearchgate.net

Given the substitution pattern of this compound, several theoretical strategies for its potential use in radiolabeling could be considered by researchers in the field. These could involve either isotopic exchange of the existing fluorine atom or the displacement of another leaving group with [¹⁸F]fluoride. The feasibility of such strategies would require dedicated research to overcome the challenges associated with the radiofluorination of such multifaceted molecules. At present, there is a lack of published research detailing the successful application of this compound in the synthesis of PET tracers.

Advanced Catalytic Approaches in 2 Chloro 3 Fluoro 6 Methoxybenzaldehyde Transformations

Palladium-Catalyzed Reaction Development and Optimization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 2-chloro-3-fluoro-6-methoxybenzaldehyde, the primary challenge lies in the activation of the relatively inert C-Cl bond.

Ligand Effects (e.g., Phosphine (B1218219) Ligands, N-Heterocyclic Carbenes)

The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst.

Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands are essential for facilitating the oxidative addition of aryl chlorides to the Pd(0) center, which is often the rate-limiting step in the catalytic cycle. For a sterically hindered and electronically complex substrate like this compound, ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, would be primary candidates. These ligands are known to promote challenging cross-coupling reactions with high efficiency. The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors, which enhances the electron density on the palladium center, thereby facilitating oxidative addition. Their steric bulk can be readily modified to optimize catalytic activity. For the transformation of this compound, NHC-Pd complexes would be expected to offer high stability and efficiency, particularly in reactions requiring high temperatures.

A comparative study of different ligands would be necessary to identify the optimal choice for specific transformations of this substrate, as illustrated in the hypothetical data table below.

| Entry | Ligand | Reaction Type | Yield (%) |

| 1 | SPhos | Suzuki-Miyaura Coupling | Data not available |

| 2 | XPhos | Buchwald-Hartwig Amination | Data not available |

| 3 | IPr (NHC) | Heck Reaction | Data not available |

| 4 | RuPhos | Sonogashira Coupling | Data not available |

| (This table is illustrative and does not represent actual experimental data) |

Catalyst Loading and Efficiency Studies

Minimizing catalyst loading is a key objective in developing sustainable and cost-effective synthetic protocols. High-turnover catalysts are desirable, and their efficiency is often quantified by the Turnover Number (TON) and Turnover Frequency (TOF). For reactions involving this compound, catalyst loading would typically be investigated in the range of 0.01 to 2 mol%. The optimal loading would depend on the specific reaction, the reactivity of the coupling partners, and the efficiency of the chosen ligand. Lowering the catalyst loading to parts-per-million (ppm) levels is a current trend in catalysis research, often achievable with highly active pre-catalysts.

| Catalyst System | Reaction Type | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Data not available | Data not available | Data not available |

| [Pd(IPr)]₂ | Buchwald-Hartwig Amination | Data not available | Data not available | Data not available |

| (This table is illustrative and does not represent actual experimental data) |

Mechanistic Investigations of Catalytic Cycles

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The aryl chloride (Ar-Cl) reacts with a Pd(0) species to form a Pd(II) intermediate (Ar-Pd(II)-Cl). For this compound, this step is challenging due to the strength of the C-Cl bond.

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Mechanistic studies for transformations involving this compound would likely involve kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling (DFT) to understand the influence of the substituents on the reaction rates and to identify any potential side reactions or catalyst deactivation pathways.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of derivatives of this compound is crucial for developing environmentally benign processes.

Aqueous Reaction Media

Performing palladium-catalyzed reactions in water offers significant environmental benefits over traditional organic solvents. The development of water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), or the use of surfactants to create micellar reaction environments, would be key strategies. While challenging, successful aqueous cross-coupling of aryl chlorides has been reported and could potentially be applied to this specific substrate. The use of water as a solvent can also sometimes lead to enhanced reactivity and selectivity.

Solvent-Free Conditions

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. These reactions are typically conducted at elevated temperatures, often with microwave irradiation to accelerate reaction times. For a solid substrate like this compound, a melt or solid-state reaction could be explored. The feasibility of solvent-free conditions would heavily depend on the physical properties of the reactants and the thermal stability of the catalyst.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reactivity

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave energy to heat reactants directly and efficiently, leading to dramatic accelerations in reaction rates, increased product yields, and often, enhanced product purity. The application of MAOS to the transformations of substituted benzaldehydes, such as this compound, holds considerable promise for expediting the synthesis of complex molecular architectures.